molecular formula C15H23NO2S B273263 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Katalognummer B273263
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: XHAYHOBIQZWEEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications due to its unique properties. In

Wirkmechanismus

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is not fully understood. However, it has been found to interact with certain receptors in the body such as the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various biochemical and physiological effects. It has been shown to have antiviral activity against certain viruses such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). It has also been found to have anticancer activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory activity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its unique chemical structure that allows for the synthesis of other piperidine derivatives with potential therapeutic uses. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to optimize its therapeutic potential by synthesizing and testing new derivatives with improved activity and selectivity. Additionally, it would be interesting to explore its potential as a drug delivery system for targeted therapies.

Synthesemethoden

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a multistep process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various scientific research applications. It has been used as a starting material for the synthesis of other piperidine derivatives that have potential therapeutic uses. For example, it has been used in the synthesis of compounds that have antiviral, anticancer, and anti-inflammatory activities.

Eigenschaften

Produktname

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Molekularformel

C15H23NO2S

Molekulargewicht

281.4 g/mol

IUPAC-Name

1-(4-ethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-4-14-5-7-15(8-6-14)19(17,18)16-10-12(2)9-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3

InChI-Schlüssel

XHAYHOBIQZWEEP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Kanonische SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.